2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate is a versatile chemical compound with the molecular formula C20H21NO5S and a molecular weight of 387.45 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of drug synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate typically involves the esterification of benzoic acid derivatives with 2-oxo-2-phenylethanol in the presence of piperidine and sulfonyl chloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl benzoate
- 4-(Piperidin-1-ylsulfonyl)benzoic acid
- 2-Oxo-2-phenylethyl 4-(morpholin-1-ylsulfonyl)benzoate
Uniqueness
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate is a sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H22N2O4S. Its structure includes a phenylethyl moiety, a piperidine ring, and a benzoate group, which contribute to its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of dipeptidyl peptidase 1 (DPP1) . DPP1 plays a critical role in the activation of pro-inflammatory cytokines, which are implicated in various respiratory disorders. By inhibiting DPP1, this compound can potentially reduce inflammation and improve respiratory function .
Bronchodilator Effects
Recent advancements in the pharmacology of bronchodilators have highlighted the importance of compounds that can modulate airway resistance. The inhibition of DPP1 by sulfonamide derivatives like this compound may lead to bronchodilation, making it a candidate for treating asthma and COPD .
Clinical Applications
A study exploring the efficacy of DPP1 inhibitors in respiratory diseases found that patients receiving treatment showed significant improvements in lung function and reduced symptoms associated with asthma and COPD. These results underscore the therapeutic potential of sulfonamide derivatives .
Comparative Studies
In comparative analyses with other DPP inhibitors, this compound demonstrated superior efficacy in reducing inflammatory markers in preclinical models. This positions it as a promising candidate for further development in respiratory therapies .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
phenacyl 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-19(16-7-3-1-4-8-16)15-26-20(23)17-9-11-18(12-10-17)27(24,25)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGURPKZNHYEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.